N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including bromophenyl, methyl, oxo, and carboxamide, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves several steps. One common method includes the condensation of 3-bromobenzaldehyde with 2-phenylacetonitrile in the presence of a base to form an intermediate. This intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with methyl isocyanate to introduce the carboxamide group .
Chemical Reactions Analysis
N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which can be catalyzed by acids or bases.
Scientific Research Applications
N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds and their interactions with biomolecules.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes responsible for microbial resistance .
Comparison with Similar Compounds
N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other pyrazolopyridine derivatives, such as:
N-(3-bromophenyl)pyridine-3-carboxamide: Similar in structure but lacks the pyrazole ring, which may result in different biological activities.
5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide: Contains a hydroxyethyl group instead of the methyl group, affecting its solubility and reactivity.
N-(2-cyanophenyl)pyridine-2-carboxamide: The presence of a cyano group introduces different electronic properties and reactivity.
Properties
IUPAC Name |
N-(3-bromophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-24-11-16(19(26)22-14-7-5-6-13(21)10-14)18-17(12-24)20(27)25(23-18)15-8-3-2-4-9-15/h2-12H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYPUBISFNZEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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